2-(4-Isopropoxyphenyl)-2-oxoacetic acid
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Overview
Description
2-oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a propan-2-yloxy group and an oxo-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable reagent to introduce the oxo-acetic acid functionality. One common method involves the use of glyoxylic acid in the presence of a base to facilitate the aldol condensation reaction, followed by oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid may involve large-scale aldol condensation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The phenyl ring and propan-2-yloxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-phenylacetic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
4-(propan-2-yloxy)benzoic acid: Contains a carboxylic acid group instead of the oxo-acetic acid moiety.
Uniqueness
2-oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid is unique due to the presence of both the oxo-acetic acid and propan-2-yloxy functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
1094294-19-5 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-oxo-2-(4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7H,1-2H3,(H,13,14) |
InChI Key |
WKXSQOXHKXQVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(=O)O |
Origin of Product |
United States |
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